molecular formula C7H10F3NO2 B13559441 2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid

Cat. No.: B13559441
M. Wt: 197.15 g/mol
InChI Key: GZWYDSUGGSDILB-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid typically involves the reaction of azetidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base, such as potassium carbonate, to introduce the trifluoroethyl group to the azetidine ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, often through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure but with a tert-butoxycarbonyl group instead of a trifluoroethyl group.

    2-(Cyclohex-1-en-1-yl)acetic acid: Contains a cyclohexene ring instead of an azetidine ring.

    Sorbic acid: An unsaturated fatty acid with different structural features.

Uniqueness

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications that require these characteristics.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-2-5(3-11)1-6(12)13/h5H,1-4H2,(H,12,13)

InChI Key

GZWYDSUGGSDILB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(F)(F)F)CC(=O)O

Origin of Product

United States

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